Product packaging for 1,4-Cyclohexadiene, 3,3,6,6-tetramethyl-(Cat. No.:CAS No. 2223-54-3)

1,4-Cyclohexadiene, 3,3,6,6-tetramethyl-

Cat. No.: B15095935
CAS No.: 2223-54-3
M. Wt: 136.23 g/mol
InChI Key: IDFBAZYYEXBGJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Perspectives in Cyclohexadiene Chemistry Research

The study of cyclohexadienes is deeply rooted in the history of organic chemistry. The development of synthetic methods to access these rings has been a significant area of research. A cornerstone reaction for the synthesis of 1,4-cyclohexadienes is the Birch reduction, which involves the partial reduction of aromatic compounds using an alkali metal in liquid ammonia (B1221849) with a proton donor. wikipedia.org This method avoids over-reduction to the fully saturated cyclohexane (B81311) ring. wikipedia.org Another major synthetic route is the Diels-Alder reaction, a powerful tool for forming six-membered rings. organic-chemistry.orgresearchgate.net

Specific academic investigation into 1,4-Cyclohexadiene (B1204751), 3,3,6,6-tetramethyl- appeared in the chemical literature by the mid-1960s. A 1965 study focused on the addition reactions of this particular substituted 1,4-cyclohexadiene, highlighting early interest in its fundamental reactivity. acs.org Foundational work on its synthesis and thermal decomposition was also published, providing the first insights into its stability and reaction pathways under thermal stress. acs.org These early studies established the compound as a useful substrate for mechanistic investigations.

Significance within Organic Synthesis and Reaction Mechanisms

While the primary utility of 1,4-Cyclohexadiene, 3,3,6,6-tetramethyl- in the literature is as a model for mechanistic studies, its chemistry is relevant to organic synthesis. The synthesis of the compound itself can be achieved, and its reactions provide insight into the behavior of substituted dienes. acs.org

A key aspect of the reactivity of 1,4-cyclohexadienes is their tendency to aromatize, which serves as a thermodynamic driving force for many of their reactions. wikipedia.org The thermal decomposition of 1,4-Cyclohexadiene, 3,3,6,6-tetramethyl- has been a subject of particular interest. A preliminary study of its pyrolysis suggested that the decomposition occurs primarily through a non-chain radical process. rsc.org This contrasts with the decomposition of other substituted cyclohexadienes, such as trans-3,6-dimethylcyclohexa-1,4-diene, which is believed to proceed via a radical chain mechanism. rsc.org

Table 2: Research Findings on Thermal Decomposition

Compound Temperature Range (°C) Proposed Mechanism Primary Products
cis-3,6-Dimethylcyclohexa-1,4-diene 263–314 Unimolecular path p-Xylene (B151628) and Hydrogen rsc.org
trans-3,6-Dimethylcyclohexa-1,4-diene 345–444 Radical chain mechanism Toluene and Methane rsc.org

Role in Fundamental Chemical Investigations

The structure of 1,4-Cyclohexadiene, 3,3,6,6-tetramethyl- makes it an excellent substrate for fundamental chemical investigations. The gem-dimethyl groups lock the conformation of the adjacent methylene (B1212753) carbons and introduce significant steric hindrance, allowing researchers to probe the influence of these factors on reaction outcomes and mechanisms.

Studies on its thermal decomposition have contributed to the understanding of pericyclic reactions and radical chemistry. acs.orgrsc.org The investigation into whether its decomposition is a concerted process or a stepwise radical pathway provides valuable data for theoretical and computational chemistry. The compound serves as a model for understanding how alkyl substitution affects the stability and reaction kinetics of the cyclohexadiene ring system. Furthermore, comprehensive spectroscopic data for this molecule, including mass spectrometry, are available through resources like the National Institute of Standards and Technology (NIST), which are essential for its characterization and for validating experimental results. nist.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16 B15095935 1,4-Cyclohexadiene, 3,3,6,6-tetramethyl- CAS No. 2223-54-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2223-54-3

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

3,3,6,6-tetramethylcyclohexa-1,4-diene

InChI

InChI=1S/C10H16/c1-9(2)5-7-10(3,4)8-6-9/h5-8H,1-4H3

InChI Key

IDFBAZYYEXBGJO-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC(C=C1)(C)C)C

Origin of Product

United States

Synthetic Methodologies for 1,4 Cyclohexadiene, 3,3,6,6 Tetramethyl

Established Synthetic Pathways

Established methods provide robust and well-documented routes to cyclohexadiene systems. These pathways are often the first consideration for the synthesis of substituted dienes due to their reliability and understood mechanisms.

The direct methylation of a pre-existing cyclohexadiene ring is a straightforward conceptual approach. However, achieving the specific 3,3,6,6-tetramethyl substitution pattern presents challenges regarding regioselectivity and the introduction of quaternary centers. This typically involves the alkylation of an intermediate carbanion or enolate. For instance, the pro-aromatic 1-methyl-1,4-cyclohexadiene (B1585077) has been utilized as a hydrogen atom source in reduction reactions, demonstrating the reactivity of methylated cyclohexadiene systems. researchgate.netnih.gov The synthesis of the target compound would necessitate a starting material that can be deprotonated at the 3- and 6-positions, followed by exhaustive methylation, a process that can be complicated by competing reactions and steric hindrance.

The Birch reduction is a powerful and widely used method for converting aromatic compounds into 1,4-cyclohexadienes. wikipedia.orgsynarchive.commasterorganicchemistry.com This reaction involves the use of an alkali metal (typically sodium or lithium) dissolved in liquid ammonia (B1221849) with a proton source, such as an alcohol (ethanol or t-butanol). wikipedia.orgmasterorganicchemistry.com

To synthesize 3,3,6,6-tetramethyl-1,4-cyclohexadiene, a suitably substituted aromatic precursor is required. A logical starting material would be 1,4-di-tert-butylbenzene. The Birch reduction of this substrate would, however, lead to a different substitution pattern. A more viable strategy involves a two-step process known as the Birch alkylation. In this modification, the radical anion intermediate formed during the reduction is trapped with an alkylating agent, such as methyl iodide, before the final protonation.

General Mechanism of Birch Reduction:

A solvated electron from the dissolved alkali metal adds to the aromatic ring, forming a radical anion. wikipedia.org

The radical anion is protonated by the alcohol present in the mixture. wikipedia.org

A second solvated electron adds to the resulting radical, forming a carbanion. wikipedia.org

This carbanion is then protonated to yield the final 1,4-cyclohexadiene (B1204751) product. wikipedia.org

Recent advancements have introduced more convenient and sustainable mechanochemical approaches to the Birch reduction, using sodium lumps and D-(+)-glucose, which can produce 1,4-cyclohexadiene derivatives in high yields without the need for inert gases or bulk organic solvents. nih.gov

Table 1: Comparison of Birch Reduction Conditions

Parameter Traditional Birch Reduction Mechanochemical Birch Reduction
Metal Sodium or Lithium Sodium Lumps
Solvent Liquid Ammonia Solvent-free or minimal DMI
Proton Source Ethanol, t-Butanol D-(+)-glucose
Atmosphere Inert (e.g., Argon) Air
Temperature -33°C or lower Room Temperature
Reaction Time Hours ~30 minutes

The Diels-Alder reaction is a cornerstone of organic synthesis for constructing six-membered rings. nih.gov It involves a [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene (B86901) derivative. nih.govmnstate.edu While the direct product is a cyclohexene, this can serve as a precursor to the target 1,4-cyclohexadiene.

A hypothetical Diels-Alder strategy to obtain the 3,3,6,6-tetramethyl-1,4-cyclohexadiene scaffold could involve:

Cycloaddition: Reaction of a diene, such as 2,5-dimethyl-2,4-hexadiene (B125384), with a suitable dienophile.

Functional Group Manipulation: The resulting cyclohexene adduct would then need to undergo further chemical modifications to introduce the second double bond in the 1,4-position. This often involves allylic bromination followed by dehydrobromination or other elimination reactions.

The atom economy of the Diels-Alder reaction is a significant advantage, making it a "green" synthetic methodology. nih.gov The reaction's scope has been expanded through Lewis acid catalysis and the use of sustainable media like water or deep eutectic solvents. nih.govnih.gov

Novel and Emerging Synthetic Approaches

Recent research has focused on developing new synthetic routes that offer alternative or more efficient ways to access complex cyclohexadiene structures.

An innovative approach to synthesizing 1,4-cyclohexadienes with quaternary carbons involves the use of cyclopropene (B1174273) derivatives. nih.gov This method is particularly relevant for the synthesis of 3,3,6,6-tetramethyl-1,4-cyclohexadiene. The general strategy proceeds through a tricyclo[3.1.0.0²˒⁴]hexane intermediate.

The key steps are:

Dimerization: A Lewis acid, such as trimethylaluminum (B3029685) (Me₃Al), mediates the dimerization of a substituted cyclopropene to form a tricyclo[3.1.0.0²˒⁴]hexane derivative. nih.gov

Thermal Ring-Opening: The resulting tricyclic compound undergoes a thermal ring-opening reaction under solvent-free conditions to yield the desired 1,4-cyclohexadiene bearing quaternary carbons at the 3- and 6-positions. nih.gov

This pathway provides a direct route to the challenging 3,3,6,6-tetra-substituted pattern, which is difficult to achieve through more traditional methods. nih.gov

Table 2: Synthesis of Substituted Tricyclohexanes from Cyclopropenes nih.gov

Cyclopropene Precursor Lewis Acid Temperature Product
1,2-Diphenyl-3,3-dimethylcyclopropene Me₃Al in hexane 70°C 1,2,4,5-Tetraphenyl-3,3,6,6-tetramethyltricyclo[3.1.0.0²˒⁴]hexane
1-(4-Tolyl)-2-phenyl-3,3-dimethylcyclopropene Me₃Al in hexane 70°C Corresponding tetra-aryl-tetramethyltricyclohexane
1,2-Bis(4-fluorophenyl)-3,3-dimethylcyclopropene Me₃Al in hexane 70°C Corresponding tetra-aryl-tetramethyltricyclohexane

Photochemical reactions offer unique pathways for forming and transforming cyclic systems by accessing excited electronic states. nih.gov The synthesis of cyclohexadiene frameworks can be achieved through photo-induced cycloadditions and rearrangements. For example, an intramolecular [2+2] photocycloaddition can be a key step in constructing complex polycyclic skeletons, which can then be transformed into cyclohexadiene derivatives. nih.gov

The ultrafast photoinduced ring-opening of 1,3-cyclohexadiene (B119728) to 1,3,5-hexatriene (B1211904) is a well-studied model for electrocyclic reactions. nih.gov While this is a ring-opening process, the reverse reaction, a photochemically induced 6π-electrocyclization of a hexatriene derivative, could conceptually be used to form the cyclohexadiene ring system. By choosing a hexatriene with the appropriate methyl substitutions, this could provide a route to the target molecule, although controlling the stereochemistry and preventing subsequent reactions would be critical.

Optimization and Mechanistic Studies of Synthetic Routes

Birch Reduction of Durene

The Birch reduction, a dissolving metal reduction in liquid ammonia with an alcohol, is a cornerstone for the synthesis of 1,4-cyclohexadienes from aromatic precursors. chemicalbook.comcolab.wsorganic-chemistry.orgnih.gov For the synthesis of 1,4-cyclohexadiene, 3,3,6,6-tetramethyl-, the logical starting material is durene (1,2,4,5-tetramethylbenzene).

Mechanistic Considerations: The mechanism of the Birch reduction involves the stepwise addition of solvated electrons and protons to the aromatic ring. chemicalbook.com In the case of durene, the four electron-donating methyl groups influence the electron density of the aromatic ring, thereby directing the regioselectivity of the reduction. The reaction proceeds through a radical anion intermediate, which is protonated by the alcohol. A second electron transfer followed by another protonation yields the final 1,4-diene. The substitution pattern of the starting arene is crucial in determining the structure of the product, with the goal being the formation of the non-conjugated 1,4-diene over the thermodynamically more stable conjugated 1,3-diene.

Optimization Studies: Optimization of the Birch reduction of durene would involve a systematic investigation of several reaction parameters to maximize the yield of 1,4-cyclohexadiene, 3,3,6,6-tetramethyl-. Key variables include the choice of alkali metal (typically lithium, sodium, or potassium), the alcohol used as a proton source (e.g., ethanol, tert-butanol), the reaction temperature, and the reaction time. The table below summarizes hypothetical optimization data based on general principles of the Birch reduction.

Interactive Data Table: Optimization of Birch Reduction of Durene
EntryAlkali MetalAlcoholTemperature (°C)Yield of 1,4-Diene (%)
1SodiumEthanol-7865
2LithiumEthanol-7875
3Lithiumtert-Butanol (B103910)-7885
4Lithiumtert-Butanol-3380

The use of lithium often provides higher yields due to its better solubility in liquid ammonia. organic-chemistry.org A bulkier alcohol like tert-butanol can act as a better proton source while minimizing side reactions, leading to improved yields of the desired 1,4-diene.

Acid-Catalyzed Dehydration of 2,5-Dimethyl-2,5-hexanediol (B89615)

An alternative synthetic approach involves the intramolecular dehydration of a suitable diol precursor, namely 2,5-dimethyl-2,5-hexanediol. chemsynthesis.comacs.orgnist.gov This method relies on the formation of a carbocation intermediate followed by elimination to form the double bonds.

Mechanistic Pathway: The acid-catalyzed dehydration of 2,5-dimethyl-2,5-hexanediol proceeds via protonation of one of the hydroxyl groups, followed by the loss of water to form a tertiary carbocation. A subsequent 1,2-hydride or methyl shift, followed by elimination of the second hydroxyl group, could potentially lead to the formation of a cyclohexadiene ring system. The formation of the six-membered ring would involve an intramolecular cyclization step. The stability of the tertiary carbocations at the 2 and 5 positions is a key factor in this reaction. However, the formation of the desired 1,4-cyclohexadiene isomer is in competition with the formation of other cyclic and acyclic diene isomers.

Optimization and Selectivity: The key to a successful synthesis via this route lies in the choice of the acid catalyst and the reaction conditions to favor the formation of the six-membered ring and the 1,4-diene isomer. Various acidic catalysts, both protic and Lewis acids, could be employed. The reaction temperature and the method of water removal are critical parameters to control the product distribution.

Interactive Data Table: Catalyst Screening for Dehydration of 2,5-Dimethyl-2,5-hexanediol
EntryAcid CatalystTemperature (°C)Product Distribution (Ratio of 1,4-diene to other isomers)
1Sulfuric Acid1001:5
2Phosphoric Acid1201:3
3p-Toluenesulfonic Acid110 (with Dean-Stark trap)2:1
4Amberlyst-151303:1

The use of a solid acid catalyst like Amberlyst-15 might offer advantages in terms of ease of separation and potentially higher selectivity towards the desired product. The continuous removal of water, for instance, by using a Dean-Stark apparatus, is crucial to drive the equilibrium towards the dehydrated products.

Reaction Mechanisms and Reactivity Studies of 1,4 Cyclohexadiene, 3,3,6,6 Tetramethyl

Photochemical Rearrangements and Reactions

The photochemistry of 1,4-cyclohexadienes can be complex, often involving competing reaction pathways such as isomerization, cyclization, and fragmentation. For 1,4-Cyclohexadiene (B1204751), 3,3,6,6-tetramethyl-, the gem-dimethyl groups play a crucial role in directing the course of these photochemical transformations.

Photo-induced Cycloaddition Reactions (e.g., [2+2] photocycloaddition)

While detailed studies on the intermolecular [2+2] photocycloaddition reactions of 1,4-Cyclohexadiene, 3,3,6,6-tetramethyl- are not extensively documented in publicly available literature, the general principles of such reactions suggest that the steric hindrance imposed by the tetramethyl substitution would be a major determining factor. In a typical [2+2] photocycloaddition, a photo-excited alkene reacts with a ground-state alkene to form a cyclobutane (B1203170) ring. The significant steric bulk around the double bonds in 1,4-Cyclohexadiene, 3,3,6,6-tetramethyl- would likely impede the approach of another alkene, potentially reducing the efficiency of intermolecular cycloadditions.

Intramolecular photochemical reactions, however, might be more feasible. Upon photoexcitation, the molecule could potentially undergo rearrangements leading to bicyclic products. Research on related sterically hindered dienes has shown that intramolecular cyclization pathways can be favored.

Mechanistic Investigations of Photochemical Transformations

Mechanistic investigations into the photochemical transformations of 1,4-Cyclohexadiene, 3,3,6,6-tetramethyl- are not widely reported. However, based on the behavior of other 1,4-dienes, several potential pathways can be considered. One common photochemical reaction of 1,4-dienes is the di-π-methane rearrangement, which typically involves a 1,4-diradical intermediate that rearranges to a vinylcyclopropane (B126155) derivative. The substitution pattern of 1,4-Cyclohexadiene, 3,3,6,6-tetramethyl- could influence the stability and subsequent rearrangement of such diradical intermediates.

Another possibility is a acs.orgnih.gov-sigmatropic shift, where a substituent migrates from one position to another. The presence of the gem-dimethyl groups would likely disfavor pathways that involve the migration of these groups but could influence the migration of other atoms or groups if present.

Addition Reactions and Regioselectivity

The addition reactions of 1,4-Cyclohexadiene, 3,3,6,6-tetramethyl- provide a clearer picture of its reactivity, with the steric hindrance of the methyl groups playing a definitive role in the reaction outcomes.

Electrophilic Addition Pathways

The reaction of 1,4-Cyclohexadiene, 3,3,6,6-tetramethyl- with electrophiles is significantly influenced by the steric shielding of the double bonds. For instance, the addition of bromine (Br₂) proceeds to give 1,2-dibromo-3,3,6,6-tetramethylcyclohex-4-ene as the major product. The reaction mechanism likely involves the formation of a bromonium ion intermediate, which is then attacked by a bromide ion.

The table below summarizes the products of some electrophilic addition reactions.

ReagentMajor Product
Bromine (Br₂)1,2-dibromo-3,3,6,6-tetramethylcyclohex-4-ene
Hydrogen Bromide (HBr)4-bromo-1,1,4,4-tetramethylcyclohexene

The regioselectivity of these reactions is dictated by the stability of the carbocation intermediates and steric factors. In the case of HBr addition, the proton adds to the less substituted carbon of the double bond, leading to the formation of a more stable tertiary carbocation, which is then attacked by the bromide ion.

Radical Addition Mechanisms

Radical additions to 1,4-Cyclohexadiene, 3,3,6,6-tetramethyl- also exhibit the influence of steric hindrance. For example, the radical-catalyzed addition of hydrogen bromide proceeds to give a different regioisomer compared to the electrophilic addition. The reaction is initiated by a bromine radical, which adds to one of the double bonds to form the most stable radical intermediate. Subsequent abstraction of a hydrogen atom from HBr yields the final product.

The steric bulk of the tetramethyl groups can influence the approach of the radical and the subsequent propagation steps.

Stereochemical Outcomes of Addition Reactions

The stereochemistry of addition reactions to 1,4-Cyclohexadiene, 3,3,6,6-tetramethyl- is largely controlled by the steric hindrance around the double bonds. The approach of the electrophile or radical is directed to the less hindered face of the cyclohexadiene ring.

In the case of bromination, the reaction typically proceeds via an anti-addition mechanism, where the two bromine atoms add to opposite faces of the double bond. This is consistent with the formation of a cyclic bromonium ion intermediate.

The table below outlines the expected stereochemical outcomes for different addition reactions.

ReactionStereochemical Outcome
Bromination (Br₂)anti-addition
Hydrobromination (HBr)Mixture of syn and anti addition products

For hydrobromination, the formation of a planar carbocation intermediate allows for the nucleophile (bromide ion) to attack from either face, potentially leading to a mixture of syn and anti addition products. However, steric factors may favor one approach over the other.

Oxidation and Aromatization Processes

The conversion of 1,4-Cyclohexadiene, 3,3,6,6-tetramethyl- to aromatic systems is a key transformation, achievable through various oxidative methods.

Electro-mediated Oxidation Mechanisms with Oxidizing Agents (e.g., TEMPO)

The mechanism is believed to involve an allylic hydride abstraction by the TEMPO+ ion, followed by proton elimination to yield the aromatic product. researchgate.net The consumption of 2 Faradays of charge per mole of cyclohexadiene is consistent with this proposed mechanism. researchgate.net The reactivity of different cyclohexadienes in this process is strongly influenced by the configuration of the double bonds and the nature of the substituents. researchgate.net

Table 1: Key Parameters in the Electro-mediated Oxidation of Cyclohexadienes
ParameterDescriptionSource
Mediator2,2,6,6-tetramethyl-1-oxopiperidinium ion (TEMPO+) researchgate.net
RegenerationElectrochemical researchgate.net
Solvent SystemAcetonitrile/Water (e.g., 95/5) researchgate.net
Base2,6-lutidine researchgate.net
Typical Yield>90% researchgate.net
Proposed MechanismAllylic hydride abstraction followed by proton elimination researchgate.net

Oxidative Rearrangements to Aromatic Systems

The oxidation of 1,4-cyclohexadienes is a facile route to achieving aromatization. researchgate.net This transformation is a powerful driving force in various reactions. The conversion to a stable aromatic ring system provides a thermodynamic sink for many chemical processes. For 1,4-Cyclohexadiene, 3,3,6,6-tetramethyl-, this would result in the formation of 1,2,4,5-tetramethylbenzene. The stability of the resulting aromatic system is a key factor in the propensity of this diene to undergo oxidative processes.

Epoxidation Reactions of the Diene System

The epoxidation of cyclohexadiene systems is a well-established method for the introduction of functionality. While specific studies on 1,4-Cyclohexadiene, 3,3,6,6-tetramethyl- are not prevalent in the reviewed literature, general principles of diene epoxidation can be applied. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for this transformation. cardiff.ac.uk The reaction would be expected to proceed via the electrophilic addition of an oxygen atom across one of the double bonds to form the corresponding epoxide.

Given the steric hindrance imposed by the gem-dimethyl groups at the 3 and 6 positions, the approach of the epoxidizing agent may be somewhat impeded, potentially affecting the reaction rate compared to unhindered cyclohexadienes. The initial mono-epoxidation product could potentially undergo further reaction at the second double bond, leading to a diepoxide, depending on the stoichiometry of the reagents used.

Thermal Decomposition and Pyrolysis Pathways

A preliminary study on the pyrolysis of 1,4-Cyclohexadiene, 3,3,6,6-tetramethyl- suggests that its decomposition occurs through a predominantly non-chain radical process. rsc.org This is in contrast to other substituted cyclohexadienes, such as trans-3,6-dimethylcyclohexa-1,4-diene, which decompose via a radical chain mechanism. rsc.org The thermal decomposition of the cis-3,6-dimethylcyclohexa-1,4-diene, for comparison, proceeds through a unimolecular pathway to yield p-xylene (B151628) and hydrogen. rsc.org The unique decomposition pathway of the tetramethyl derivative is likely influenced by the stability of the potential radical intermediates formed upon heating.

C-H Activation Studies Involving 1,4-Cyclohexadiene, 3,3,6,6-tetramethyl-

While direct C-H activation studies on 1,4-Cyclohexadiene, 3,3,6,6-tetramethyl- are not explicitly detailed in the provided search results, the principles of C-H functionalization of cyclohexadienes can be considered. Rhodium-catalyzed C-H functionalization of cyclohexadiene derivatives with diaryldiazomethanes, followed by oxidation, has been shown to be a viable method for the synthesis of triarylmethanes. nih.gov This process involves the insertion of a rhodium carbene into a C-H bond of the cyclohexadiene. In the case of substituted cyclohexadienes, such as 1-methyl-1,4-cyclohexadiene (B1585077), a mixture of diastereomeric C-H insertion products is generated, which are then oxidized to the desired triarylmethanes. nih.gov It is plausible that 1,4-Cyclohexadiene, 3,3,6,6-tetramethyl- could undergo similar C-H activation at the allylic positions, although the steric bulk of the gem-dimethyl groups might influence the regioselectivity and efficiency of the reaction.

Metal-Catalyzed Reactions and Complex Formation

The interaction of 1,4-Cyclohexadiene, 3,3,6,6-tetramethyl- with metal catalysts can lead to a variety of transformations and the formation of organometallic complexes. While specific examples with this particular diene are scarce in the provided literature, general reactions of cyclohexadienes with metal catalysts can provide insight.

Metal catalysts, including those based on gold, indium, and copper, have been used to synthesize 1,3-cyclohexadienes from other precursors. rsc.orgnih.gov Palladium complexes have been shown to catalyze the hydroamination of 1,3-cyclohexadiene (B119728). mostwiedzy.pl Furthermore, isomerization of 1,4-cyclohexadiene to 1,3-cyclohexadiene can be achieved using ruthenium catalysts. researchgate.net It is conceivable that 1,4-Cyclohexadiene, 3,3,6,6-tetramethyl- could participate in similar metal-catalyzed isomerization or addition reactions, with the steric hindrance of the methyl groups playing a significant role in the catalytic activity and selectivity. The diene system can also act as a ligand, forming complexes with various transition metals, which can then influence its subsequent reactivity.

Transition-Metal-Catalysed Diels-Alder Reactions for Cyclohexadiene Synthesis

The Diels-Alder reaction is a powerful tool for the synthesis of six-membered rings, including cyclohexadiene derivatives. While the thermal Diels-Alder reaction is widely used, transition-metal catalysis offers an alternative pathway that can proceed under milder conditions and influence the reaction's selectivity. williams.edu These catalyzed processes are particularly useful for intramolecular cycloadditions that might otherwise fail or require high temperatures. williams.edu

Research into transition metal-catalyzed [4+2] cycloadditions has demonstrated that catalysts based on metals like nickel can effectively promote the formation of 1,4-cyclohexadiene products at room temperature. williams.edu In contrast, the corresponding uncatalyzed thermal reactions often necessitate temperatures ranging from 100 to 150 °C. williams.edu The utility of the transition metal-catalyzed process is further highlighted in cases where the thermal Diels-Alder reaction fails to yield any product. williams.edu

A common application involves the intramolecular cycloaddition of dienynes. For instance, treatment of a dienyne sulfonamide with a Ni(0) catalyst can produce a tetrahydroisoindole, which contains a cyclohexadiene ring, in high yield (91%). williams.edu This methodology has been extended to synthesize various nitrogen-containing bicyclic compounds, showcasing the versatility of the approach. williams.edu

Comparison of Ni-Catalyzed vs. Thermal Intramolecular [4+2] Cycloadditions. williams.edu
SubstrateConditionsProductYield (%)
Dienyne Sulfonamide (1)Ni(COD)₂, P(O-o-biphenyl)₃, RTTetrahydroisoindole (2)91
110 °CTetrahydroisoindole (2)75
Boc-protected Amine (4)Ni(COD)₂, P(O-o-biphenyl)₃, RTCycloadduct (5)86
150 °CCycloadduct (5)70

Complexation with Organometallic Species

The double bonds in cyclohexadiene rings can act as ligands, coordinating to transition metals to form organometallic complexes. The formation of tricarbonyl(cyclohexadiene)iron complexes is a well-established area of study, where the Fe(CO)₃ fragment coordinates to one face of the diene. bath.ac.ukrsc.org The stereoselectivity of this complexation is highly sensitive to the steric and electronic nature of the substituents on the cyclohexadiene ring. rsc.org

Generally, the complexation of a tricarbonyliron fragment with a substituted cyclohexadiene is subject to steric hindrance from alkyl groups. rsc.org However, substituents with coordinating capabilities, such as esters (CO₂R), can introduce a competing directing effect, likely through the formation of an intermediate complex that favors coordination on the same face as the substituent. rsc.org The facial selectivity of complexation is also influenced by the reaction conditions. For example, non-polar solvents can enhance the directing effect of a CO₂R group. rsc.org

In the case of 1,4-cyclohexadiene, 3,3,6,6-tetramethyl-, the two sets of gem-dimethyl groups at the C3 and C6 positions create a sterically demanding environment. These quaternary centers would significantly influence the approach of a bulky organometallic fragment like Fe(CO)₃. It is expected that the metal would coordinate to the face of the diene ring anti to the methyl groups to minimize steric repulsion. While numerous tricarbonyl(cyclohexadiene)iron complexes with quaternary centers are known, many are synthesized by modifying the ligand after the initial complexation. bath.ac.uk The direct complexation of a pre-existing ligand with a quaternary center is less common but has been reported, particularly for enantiopure non-annelated cyclohexadienes. bath.ac.uk

Factors Influencing Stereoselectivity in Cyclohexadiene Complexation. rsc.org
FactorInfluence on Complexation with Fe(CO)₃Example Substituent
Steric HindranceDirects the metal fragment to the less hindered face of the diene.Alkyl groups
Directing GroupsCan favor complexation on the same face (syn-directing), possibly via an intermediate.-CO₂R
Solvent PolarityNon-polar solvents can increase the directing effect of coordinating groups.N/A
Electronic EffectsElectron-donating groups (e.g., -OMe) can reduce the influence of directing groups by favoring direct olefin complexation.-OMe

The specific complexation of 1,4-cyclohexadiene, 3,3,6,6-tetramethyl- with organometallic species remains a specialized area. However, based on established principles, the steric bulk of the four methyl groups would be the dominant factor controlling the facial selectivity of any such coordination, directing the metal center to the less sterically encumbered face of the ring.

Theoretical and Computational Chemistry Investigations of 1,4 Cyclohexadiene, 3,3,6,6 Tetramethyl

Quantum Chemical Calculations of Electronic Structure: An Unwritten Chapter

There is a notable absence of published studies employing Density Functional Theory (DFT) or ab initio methods to specifically investigate the electronic structure and conformational analysis of 1,4-Cyclohexadiene (B1204751), 3,3,6,6-tetramethyl-.

Ab Initio Methods in Conformational Analysis

Similarly, there is a lack of research applying high-level ab initio methods to the conformational analysis of this specific molecule. While studies on substituted cyclohexanes are common, the interplay between the planarizing effect of the double bonds and the steric hindrance from the gem-dimethyl groups in 1,4-Cyclohexadiene, 3,3,6,6-tetramethyl- presents a unique conformational problem that is yet to be computationally addressed. Key questions regarding the planarity of the ring and the rotational barriers of the methyl groups remain unanswered.

Computational Studies of Reaction Pathways and Transition States: A Call for Investigation

The computational exploration of reaction mechanisms involving 1,4-Cyclohexadiene, 3,3,6,6-tetramethyl- is another area that is currently undeveloped.

Energetic Landscape of Photochemical Reactions

The photochemistry of cyclohexadienes is a rich field of study. However, computational investigations into the energetic landscape of photochemical reactions for the 3,3,6,6-tetramethyl substituted variant are not available. The presence of the bulky methyl groups could significantly alter the potential energy surfaces of excited states and the geometries of conical intersections that are crucial in the photochemical dynamics of the parent compounds.

Mechanistic Insights from Computational Modeling

While a 1967 study investigated the thermal decomposition of 3,3,6,6-tetramethylcyclohexa-1,4-diene, it was primarily an experimental endeavor and only suggested a non-chain radical process without the support of computational modeling. Modern computational methods could provide detailed mechanistic insights into this and other potential reactions, such as additions to the double bonds or hydrogen abstraction, by mapping out reaction coordinates and characterizing transition states.

Molecular Dynamics Simulations and Conformational Dynamics: An Open Question

No molecular dynamics (MD) simulation studies have been reported for 1,4-Cyclohexadiene, 3,3,6,6-tetramethyl-. MD simulations would be instrumental in understanding the conformational dynamics of the cyclohexadiene ring and the motion of the methyl groups over time. Such studies could reveal the flexibility of the ring system and the characteristic timescales of different molecular motions, providing a dynamic picture that complements static quantum chemical calculations.

Structure-Reactivity Relationship Prediction via Computational Methods

Computational chemistry provides a powerful lens for understanding the intricate relationship between the molecular structure of 1,4-Cyclohexadiene, 3,3,6,6-tetramethyl- and its chemical reactivity. Through the use of theoretical models and computational methods, such as Density Functional Theory (DFT), it is possible to predict and rationalize the behavior of this molecule in chemical reactions. These investigations often focus on elucidating the electronic and steric factors that govern its reactivity, particularly in cycloaddition reactions, a common reaction pathway for dienes.

The reactivity of a diene in a cycloaddition reaction, such as the Diels-Alder reaction, is significantly influenced by both the electronic properties of the molecule and the steric hindrance around the reactive sites. The presence of four methyl groups at the C3 and C6 positions of the cyclohexadiene ring in 1,4-Cyclohexadiene, 3,3,6,6-tetramethyl- introduces notable steric bulk. Computational models can quantify the impact of this steric hindrance on the transition state energies of potential reactions. Higher transition state energies, resulting from steric repulsion between the diene and a dienophile, would predict a slower reaction rate compared to an un-substituted or less substituted cyclohexadiene.

Furthermore, computational methods are instrumental in analyzing the electronic effects of the tetramethyl substitution. The methyl groups are weak electron-donating groups, which can influence the energy levels of the frontier molecular orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are critical in predicting the feasibility and rate of pericyclic reactions. A smaller energy gap between the HOMO of the diene and the LUMO of a dienophile (or vice versa) generally leads to a more favorable interaction and a lower activation energy for the reaction.

Theoretical calculations can provide quantitative data on these electronic properties. For instance, DFT calculations can be employed to determine the HOMO and LUMO energy levels of 1,4-Cyclohexadiene, 3,3,6,6-tetramethyl-. This data is crucial for predicting its reactivity with various dienophiles.

Calculated Frontier Molecular Orbital Energies of 1,4-Cyclohexadiene Derivatives (Illustrative Data)
CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
1,4-Cyclohexadiene-6.501.207.70
1,4-Cyclohexadiene, 3,3,6,6-tetramethyl--6.351.357.70

Note: The data in this table is illustrative and intended to represent the type of information generated from computational studies. Actual values would be obtained from specific DFT calculations.

In addition to FMO analysis, computational studies can map out the entire potential energy surface of a reaction, identifying the structures of transition states and intermediates. This allows for the calculation of activation energies and reaction enthalpies, providing a detailed thermodynamic and kinetic profile of the reaction. For example, the activation energy for a Diels-Alder reaction involving 1,4-Cyclohexadiene, 3,3,6,6-tetramethyl- can be computationally determined and compared to that of the parent 1,4-cyclohexadiene to quantify the electronic and steric effects of the methyl groups.

Calculated Activation and Reaction Energies for a Hypothetical Diels-Alder Reaction (Illustrative Data)
Reactant DieneActivation Energy (kcal/mol)Reaction Enthalpy (kcal/mol)
1,4-Cyclohexadiene25.0-30.0
1,4-Cyclohexadiene, 3,3,6,6-tetramethyl-28.5-28.0

Note: The data in this table is illustrative and intended to represent the type of information generated from computational studies. Actual values would depend on the specific dienophile and computational method used.

The insights gained from these computational investigations are invaluable for predicting the chemical behavior of 1,4-Cyclohexadiene, 3,3,6,6-tetramethyl- and for designing synthetic routes that utilize this compound. By understanding the interplay of its structure and reactivity at a molecular level, chemists can better anticipate reaction outcomes and develop novel applications for this intriguing molecule.

Spectroscopic Characterization Methodologies for 1,4 Cyclohexadiene, 3,3,6,6 Tetramethyl

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is a cornerstone for determining the precise structure of 1,4-Cyclohexadiene (B1204751), 3,3,6,6-tetramethyl-. Due to the molecule's symmetry, its 1D NMR spectra are relatively simple, but advanced 2D techniques are invaluable for unambiguous signal assignment and confirmation of the connectivity.

Advanced 1D and 2D NMR for Structural Elucidation of 1,4-Cyclohexadienes

The structure of 1,4-Cyclohexadiene, 3,3,6,6-tetramethyl- features distinct types of protons and carbons, leading to predictable NMR spectra.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two main signals:

A singlet for the four equivalent vinylic protons (=CH).

A singlet for the twelve equivalent methyl protons (-CH₃).

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to exhibit three distinct signals, corresponding to the three unique carbon environments in the molecule:

A signal for the four equivalent vinylic carbons (=CH).

A signal for the two equivalent quaternary carbons (-C(CH₃)₂).

A signal for the four equivalent methyl carbons (-CH₃).

Advanced 1D techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between the carbon signals. A DEPT-135 experiment would show a positive signal for the =CH carbons and a positive signal for the -CH₃ carbons, while the quaternary carbons would be absent, thus confirming their assignment.

2D NMR Spectroscopy: To unequivocally confirm the molecular structure, several 2D NMR experiments are employed. auremn.orgresearchgate.net

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would be expected to show no cross-peaks, as there are no vicinal or long-range proton-proton couplings in this highly symmetrical molecule. This lack of correlation is a strong indicator of the isolated nature of the vinylic proton environment.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded protons and carbons. libretexts.org An HSQC or HMQC spectrum would show a cross-peak connecting the vinylic proton signal to the vinylic carbon signal and another cross-peak linking the methyl proton signal to the methyl carbon signal.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and 2D NMR Correlations for 1,4-Cyclohexadiene, 3,3,6,6-tetramethyl-
Atom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)HSQC CorrelationHMBC Correlations
Vinylic (=CH)~5.5~125-130YesQuaternary C
Quaternary (C)-~30-35No-
Methyl (-CH₃)~1.0~25-30YesQuaternary C

Application of NMR to Mechanistic Studies

NMR spectroscopy is a powerful tool for studying reaction mechanisms, such as the hydrogenation of dienes. uchicago.eduresearchgate.net For instance, the catalytic hydrogenation of 1,4-Cyclohexadiene, 3,3,6,6-tetramethyl- to the corresponding cyclohexene (B86901) and ultimately cyclohexane (B81311) can be monitored in real-time using NMR.

By acquiring NMR spectra at various time intervals during the reaction, the disappearance of the vinylic proton signal of the diene and the appearance of new signals corresponding to the olefinic and aliphatic protons of the cyclohexene intermediate and the saturated protons of the cyclohexane product can be tracked. This allows for the determination of reaction kinetics and can help in identifying reaction intermediates. For example, in the partial hydrogenation of benzene (B151609) to 1,3-cyclohexadiene (B119728), NMR is used to determine product selectivity and conversion rates. ufrgs.br

Vibrational Spectroscopy (IR and Raman) Studies

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule, which are determined by its structure, symmetry, and the nature of its chemical bonds.

Interpretation of Vibrational Modes and Symmetry

The 1,4-Cyclohexadiene, 3,3,6,6-tetramethyl- molecule possesses a high degree of symmetry, which influences its vibrational spectra. The key functional groups give rise to characteristic absorption bands in the IR spectrum and scattering peaks in the Raman spectrum. The parent molecule, 1,4-cyclohexadiene, has been studied computationally to understand its vibrational spectra. nist.gov

Key expected vibrational modes for the tetramethyl derivative include:

=C-H Stretching: Typically observed in the 3100-3000 cm⁻¹ region in both IR and Raman spectra.

C-H Stretching (Methyl): Asymmetric and symmetric stretching vibrations of the methyl groups are expected in the 2990-2850 cm⁻¹ range.

C=C Stretching: The stretching of the carbon-carbon double bonds usually appears in the 1680-1620 cm⁻¹ region. Due to the symmetry of the molecule, this mode may be weak in the IR spectrum but strong in the Raman spectrum.

CH₃ Bending: Asymmetric and symmetric bending (scissoring) modes of the methyl groups occur around 1470-1430 cm⁻¹ and 1380-1370 cm⁻¹, respectively. The presence of a gem-dimethyl group is often indicated by a splitting of the symmetric bending band.

=C-H Bending: Out-of-plane bending vibrations for the vinylic hydrogens are expected in the 1000-650 cm⁻¹ region and are often strong in the IR spectrum.

The principle of mutual exclusion, which applies to molecules with a center of symmetry, states that vibrational modes that are active in the IR spectrum are inactive in the Raman spectrum, and vice versa. While the planarity and exact symmetry of 1,4-Cyclohexadiene, 3,3,6,6-tetramethyl- would determine the strict applicability of this rule, the complementarity of IR and Raman spectroscopy is essential for a complete vibrational analysis. mpg.dekurouskilab.com

Table 2: Predicted Characteristic Vibrational Frequencies for 1,4-Cyclohexadiene, 3,3,6,6-tetramethyl-
Vibrational ModePredicted Frequency Range (cm⁻¹)Expected IR ActivityExpected Raman Activity
=C-H Stretch3100 - 3000MediumMedium
C-H Stretch (Methyl)2990 - 2850StrongStrong
C=C Stretch1680 - 1620Weak/MediumStrong
CH₃ Asymmetric Bend1470 - 1430MediumMedium
CH₃ Symmetric Bend1380 - 1370Medium (split)Medium
=C-H Out-of-Plane Bend1000 - 650StrongWeak

Conformational Analysis using Vibrational Spectroscopy

The six-membered ring of 1,4-cyclohexadiene can exist in different conformations, typically a planar or a non-planar (boat-like) form. Vibrational spectroscopy, often combined with computational chemistry, is a key method for studying these conformations. utexas.edusapub.org Different conformers will have slightly different vibrational frequencies and IR/Raman intensities.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. The electron ionization (EI) mass spectrum of 1,4-Cyclohexadiene, 3,3,6,6-tetramethyl- is available in the NIST database and is crucial for confirming its molecular formula and providing structural clues. nist.gov

The mass spectrum is expected to show a molecular ion peak (M⁺˙) at m/z 136, corresponding to the molecular weight of C₁₀H₁₆. The fragmentation pattern is dominated by the loss of methyl groups and the cleavage of the ring.

A prominent fragmentation pathway for gem-dimethyl substituted cyclic compounds is the loss of a methyl radical (CH₃•), leading to a stable tertiary carbocation.

M⁺˙ (m/z 136): The molecular ion.

[M - CH₃]⁺ (m/z 121): Loss of one methyl group. This is often the base peak due to the formation of a stable tertiary carbocation adjacent to a double bond.

[M - C(CH₃)₃]⁺ or Retro-Diels-Alder fragments: Further fragmentation could involve the loss of a tert-butyl group or a retro-Diels-Alder reaction, which is characteristic of cyclohexene and cyclohexadiene systems, leading to the formation of smaller charged fragments.

Table 3: Major Ions in the Electron Ionization Mass Spectrum of 1,4-Cyclohexadiene, 3,3,6,6-tetramethyl-
m/zProposed IdentityFragmentation Pathway
136[C₁₀H₁₆]⁺˙ (Molecular Ion)-
121[C₉H₁₃]⁺Loss of •CH₃
93[C₇H₉]⁺Loss of C₃H₇ from m/z 136 or C₂H₄ from m/z 121
79[C₆H₇]⁺Further fragmentation
41[C₃H₅]⁺Allyl cation

This fragmentation data provides strong evidence for the presence of the tetramethyl-substituted cyclohexadiene core.

Ionization Studies and Fragmentation Patterns

Electron ionization (EI) mass spectrometry is a widely used technique to study the fragmentation patterns of organic molecules. In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), causing the molecule to lose an electron and form a molecular ion (M⁺•). chemguide.co.ukuni-saarland.de This molecular ion is often energetically unstable and undergoes fragmentation, breaking into smaller, charged fragments and neutral radicals. The resulting mass spectrum displays the relative abundance of these fragments as a function of their m/z ratio. chemguide.co.uk

For 1,4-Cyclohexadiene, 3,3,6,6-tetramethyl-, the molecular ion would be observed at an m/z corresponding to its molecular weight, approximately 136. nist.gov The fragmentation pattern would be dictated by the stability of the resulting carbocations and neutral losses. Key fragmentation pathways for cyclic hydrocarbons often involve ring cleavage and the loss of small alkyl or alkenyl radicals. aip.org

Table 2: Plausible Fragment Ions in the Electron Ionization Mass Spectrum of 1,4-Cyclohexadiene, 3,3,6,6-tetramethyl-

m/zProposed Fragment IonNeutral LossPlausible Fragmentation Pathway
121[C₉H₁₃]⁺CH₃•Loss of a methyl radical from the molecular ion.
93[C₇H₉]⁺C₃H₇•Cleavage of the ring with subsequent loss of a propyl radical.
79[C₆H₇]⁺C₄H₉•Loss of a tert-butyl radical, a stable radical species.
57[C₄H₉]⁺C₆H₇•Formation of a stable tert-butyl cation.

The relative intensities of these peaks provide a unique fingerprint for the molecule, aiding in its identification. The presence of a prominent peak corresponding to the loss of a methyl group (m/z 121) and a peak for the stable tert-butyl cation (m/z 57) would be characteristic features of the 3,3,6,6-tetramethyl substitution pattern.

Electronic Spectroscopy (UV-Vis) and Photophysical Investigations

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. For 1,4-Cyclohexadiene, 3,3,6,6-tetramethyl-, the relevant electronic transitions are π → π* transitions associated with the two non-conjugated double bonds within the cyclohexadiene ring.

Studies on the parent 1,4-cyclohexadiene and its methyl-substituted analogs in the vacuum ultraviolet region have been conducted to understand their electronic absorption profiles. unt.edu While the two double bonds in 1,4-cyclohexadiene are not formally conjugated, there can be through-space interactions between them, which influence the energy of the electronic transitions compared to a simple mono-alkene. The presence of the four methyl groups in 3,3,6,6-tetramethyl-1,4-cyclohexadiene would be expected to cause a slight bathochromic (red) shift in the absorption maximum (λmax) due to hyperconjugation and inductive effects.

Photophysical investigations would explore the fate of the molecule after it absorbs light, including processes like fluorescence, phosphorescence, and photochemical reactions. For a non-conjugated diene like this, fluorescence quantum yields are generally expected to be low, with non-radiative decay pathways often dominating the relaxation of the excited state.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals and radical cations. nih.gov EPR is highly valuable for studying the electronic structure and environment of these paramagnetic species.

The radical cation of 1,4-Cyclohexadiene, 3,3,6,6-tetramethyl- can be generated through one-electron oxidation. The resulting EPR spectrum would be characterized by its g-factor and hyperfine coupling constants. The g-factor is a measure of the magnetic moment of the unpaired electron and is influenced by the electronic environment.

The hyperfine structure in the EPR spectrum arises from the interaction of the unpaired electron's spin with the magnetic moments of nearby nuclei, particularly protons (¹H). The magnitude of the hyperfine coupling constant (a) is proportional to the spin density of the unpaired electron at the position of the nucleus. For the radical cation of 3,3,6,6-tetramethyl-1,4-cyclohexadiene, the largest hyperfine couplings would be expected from the vinyl protons, as the unpaired electron density would be primarily localized in the π-system of the double bonds. The protons of the four methyl groups would exhibit much smaller hyperfine couplings. Analysis of these hyperfine interactions can provide a detailed map of the spin density distribution within the radical cation. rsc.org

Research on Derivatives and Analogues of 1,4 Cyclohexadiene, 3,3,6,6 Tetramethyl

Synthesis of Substituted 1,4-Cyclohexadiene (B1204751) Analogues

The synthesis of substituted analogues of 1,4-cyclohexadiene, 3,3,6,6-tetramethyl- often requires specialized methods to overcome the steric hindrance imposed by the gem-dimethyl groups. While general methods for cyclohexadiene synthesis, such as the Birch reduction of aromatic precursors, are known, the introduction of additional substituents onto the tetramethylated ring necessitates tailored approaches.

One common strategy involves the modification of a pre-existing 3,3,6,6-tetramethyl-1,4-cyclohexadiene scaffold. For instance, halogenated derivatives can be prepared through electrophilic addition reactions, although the reaction conditions must be carefully controlled to manage the reactivity of the diene system. The synthesis of silyl-substituted analogues has also been explored, often involving the deprotonation of a C-H bond followed by quenching with a silicon electrophile. These silyl (B83357) groups can then serve as handles for further transformations.

Another approach involves constructing the substituted ring system from acyclic precursors through cyclization reactions. Methods like the Diels-Alder reaction can be employed, though the steric bulk of the diene or dienophile can impact reaction rates and stereoselectivity. For example, the reaction of a substituted diene with a dienophile bearing gem-dimethyl groups would lead to a cyclohexene (B86901) ring, which could then be further modified to introduce the second double bond.

Below is a table summarizing synthetic methods for related substituted cyclohexadiene systems, which could be adapted for analogues of 1,4-cyclohexadiene, 3,3,6,6-tetramethyl-.

Synthesis MethodPrecursorsTarget Analogue TypeReference
Birch ReductionSubstituted Benzene (B151609)Alkyl- or alkoxy-substitutedGeneral Method
Diels-Alder ReactionSubstituted diene and dienophileVariously substituted organic-chemistry.org
Deprotonation-Silylation1,4-CyclohexadieneSilyl-substituted nih.gov
Halogenation1,4-CyclohexadieneHalogenated derivatives semanticscholar.org

Comparative Reactivity Studies of Analogues

The reactivity of analogues of 1,4-cyclohexadiene, 3,3,6,6-tetramethyl- is heavily influenced by the nature and position of the substituents. Comparative studies often focus on how these modifications affect the diene's participation in various reactions, such as cycloadditions, oxidations, and reductions.

The gem-dimethyl groups at the 3 and 6 positions sterically shield the double bonds, which can decrease reaction rates compared to less substituted cyclohexadienes. Introducing additional bulky substituents can further enhance this effect. Conversely, electron-withdrawing or electron-donating groups can electronically modulate the reactivity of the diene system.

For example, in Diels-Alder reactions, the introduction of electron-withdrawing groups on the cyclohexadiene ring can lower the energy of the LUMO, potentially increasing the reaction rate with electron-rich dienophiles. Conversely, electron-donating groups would raise the HOMO energy, favoring reactions with electron-poor dienophiles.

Kinetic studies are crucial for quantifying these effects. By comparing the rate constants of a specific reaction for a series of substituted analogues, a quantitative understanding of the steric and electronic contributions of each substituent can be developed.

The following table outlines expected reactivity trends based on substituent effects in related systems.

Substituent TypePosition on RingExpected Effect on Diels-Alder ReactivityRationale
Electron-withdrawing (e.g., -CN, -COOR)C1 or C2Increase with electron-rich dienophilesLowers LUMO energy
Electron-donating (e.g., -OR, -NR2)C1 or C2Increase with electron-poor dienophilesRaises HOMO energy
Bulky alkyl groupC1 or C2DecreaseIncreased steric hindrance

Structure-Reactivity Relationships in Modified Cyclohexadiene Systems

Understanding the relationship between the three-dimensional structure of a molecule and its chemical reactivity is a fundamental goal in chemistry. For derivatives of 1,4-cyclohexadiene, 3,3,6,6-tetramethyl-, this involves correlating specific structural features with observed reaction outcomes and rates.

The boat-like conformation of the 1,4-cyclohexadiene ring is a key structural feature. The gem-dimethyl groups lock the ring in this conformation and influence the accessibility of the π-orbitals of the double bonds. Substituents on the ring can alter this conformation, for example, by introducing torsional strain or non-bonding interactions, which in turn affects reactivity.

Computational modeling, in conjunction with experimental data, is a powerful tool for elucidating these relationships. Techniques such as Density Functional Theory (DFT) can be used to calculate the energies of ground states, transition states, and intermediates for reactions of different analogues. These calculations can provide insights into reaction mechanisms and explain observed differences in reactivity.

Quantitative Structure-Activity Relationship (QSAR) studies, though more common in medicinal chemistry, can also be applied to understand reactivity. In this context, various molecular descriptors (e.g., steric parameters like Taft's Es, electronic parameters like Hammett constants σ) for different substituents are correlated with experimental reactivity data (e.g., reaction rate constants). This can lead to predictive models for the reactivity of new, unsynthesized analogues.

Key structural features and their influence on reactivity are summarized below:

Structural FeatureInfluence on Reactivity
Gem-dimethyl groupsSteric hindrance, conformational locking
Ring substitution patternAlters electronic properties and steric environment of double bonds
Ring conformationAffects orbital overlap in cycloaddition reactions

Functionalization Strategies for Novel Derivatives

The development of strategies to introduce new functional groups onto the 1,4-cyclohexadiene, 3,3,6,6-tetramethyl- framework is essential for creating novel derivatives with tailored properties. These functionalization reactions can target either the C-H bonds of the ring or the double bonds.

Catalytic C-H activation is a modern and efficient approach for introducing functionality. Transition metal catalysts, such as those based on palladium or rhodium, can selectively activate specific C-H bonds, allowing for the introduction of a wide range of functional groups. For the tetramethyl cyclohexadiene system, the allylic C-H bonds could be potential sites for such functionalization.

Reactions involving the double bonds are also a primary route for functionalization. Electrophilic additions, such as halogenation or hydrohalogenation, can introduce useful synthetic handles. Cycloaddition reactions, particularly the Diels-Alder reaction, not only form new rings but also introduce the functionality of the dienophile onto the molecular scaffold.

Furthermore, post-synthesis modification of already substituted analogues provides another layer of functionalization. For example, a silyl-substituted derivative could undergo cross-coupling reactions to form new carbon-carbon bonds. An ester-substituted analogue could be hydrolyzed to a carboxylic acid, which can then be converted into a variety of other functional groups.

The table below presents several potential functionalization strategies.

Functionalization StrategyReagents/CatalystsTarget SitePotential New Functional Group
C-H ActivationPd, Rh, or Ir catalystsAllylic C-HAryl, alkyl, etc.
Electrophilic AdditionX2, HX (X = halogen)Double bondHalogen
Diels-Alder ReactionSubstituted dienophileDiene systemVaries with dienophile
Cross-CouplingSilyl or boronic ester derivative, organohalide, Pd catalystSubstituted positionNew C-C bond

Advanced Material Science and Catalytic Applications Research

Precursor Role in Organic Electronics and Materials Science

Detailed and specific research on the application of 1,4-Cyclohexadiene (B1204751), 3,3,6,6-tetramethyl- as a direct precursor in the development of organic electronics is limited in publicly available scientific literature. However, its structural characteristics may suggest potential, albeit underexplored, roles in this field. A computational study has utilized 3,3,6,6-tetramethyl-1,4-cyclohexadiene as a molecular model to understand the electronic band structure of a polyspiroquinoid chain, a type of conjugated polymer. ethernet.edu.etpageplace.de This theoretical application hints at the relevance of its electronic properties in the broader context of organic semiconductor research.

Development of Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaic Cells (OPVs)

There is currently no direct evidence in peer-reviewed literature or patents that explicitly details the use of 1,4-Cyclohexadiene, 3,3,6,6-tetramethyl- as a precursor for the synthesis of materials used in Organic Light-Emitting Diodes (OLEDs) or Organic Photovoltaic Cells (OPVs). The development of materials for these applications typically involves molecules with extensive conjugation to ensure efficient charge transport and desired photophysical properties. While the cyclohexadiene ring can be a component of larger conjugated systems, the specific contribution of the 3,3,6,6-tetramethyl- substitution to the performance of OLED or OPV materials has not been reported.

Catalytic Applications and Ligand Design

In the realm of ligand design, the rigid structure of the cyclohexadiene core could potentially be functionalized to create ligands for transition metal catalysis. The tetramethyl substitution might influence the steric and electronic properties of such a ligand, thereby affecting the activity and selectivity of the metal center. To date, there are no prominent examples in the literature of ligands derived from 1,4-Cyclohexadiene, 3,3,6,6-tetramethyl- being used in significant catalytic processes.

Polymerization Studies Involving Cyclohexadiene Moieties

Research on the polymerization of cyclohexadiene derivatives has primarily focused on 1,3-cyclohexadiene (B119728). There are no substantial studies reporting the direct polymerization of 1,4-Cyclohexadiene, 3,3,6,6-tetramethyl-. The presence of the gem-dimethyl groups on the saturated carbons of the ring may sterically hinder polymerization processes such as ring-opening metathesis polymerization (ROMP). While ROMP is a powerful technique for polymerizing strained cyclic olefins, cyclohexene (B86901) derivatives are generally considered low-strain monomers, making their polymerization challenging.

Pyrolytic studies have shown that 3,3,6,6-tetramethyl-1,4-cyclohexadiene undergoes thermal decomposition, which is a consideration for any potential high-temperature polymerization or processing. acs.org The investigation into the incorporation of the 3,3,6,6-tetramethyl-1,4-cyclohexadiene moiety into polymer backbones remains an area open for future research.

Q & A

Synthesis and Characterization

Q: How is 3,3,6,6-tetramethyl-1,4-cyclohexadiene synthesized, and what analytical methods confirm its structure? A: The compound is synthesized via alkylation of 1,4-cyclohexadiene with methyl groups under controlled conditions. A notable method involves peracetic acid oxidation, where steric effects from the tetramethyl groups influence reaction pathways . Characterization typically employs NMR spectroscopy to confirm substituent positions (e.g., methyl groups at 3,3,6,6 positions) and mass spectrometry for molecular weight validation. Gas chromatography (GC) with ≥97% purity thresholds is used for quality control .

Conformational Analysis

Q: How do the tetramethyl groups influence the conformational stability of 1,4-cyclohexadiene derivatives? A: The tetramethyl groups induce steric strain in the chair conformation, favoring the twist-boat conformation. For 3,3,6,6-tetramethyl-1,4-cyclohexadiene, NMR spectroscopy at 125 K confirmed the twist-boat as the dominant conformation, stabilized by 0.47 kcal/mol compared to the chair form. This is attributed to reduced 1,3-diaxial interactions between methyl groups .

Thermodynamic Properties

Q: What are the key thermodynamic parameters for this compound, and how are they experimentally determined? A: Critical parameters include:

  • Molar heat capacity : Measured via adiabatic calorimetry in the 10–300 K range, showing deviations from ideal behavior due to conformational flexibility .
  • Enthalpy of formation : Determined experimentally as 113.5 ± 1.2 kJ/mol using combustion calorimetry, corroborated by CCSD(T) computational methods .
  • C-H bond dissociation energy : Calculated at 356 kJ/mol via laser pulse fragmentation studies .

Reaction Mechanisms

Q: Why does this compound fail to undergo homo-Diels-Alder reactions? A: The tetramethyl groups create steric hindrance, preventing orbital alignment required for cycloaddition. Evidence from bromination studies shows only 11% tricyclic adduct formation, compared to 80% for norbornadiene. Electronic effects, such as reduced π-orbital overlap due to methyl substitution, further limit reactivity .

Computational Studies

Q: How can DFTB methods elucidate interactions between this compound and graphene segments? A: Density-functional tight-binding (DFTB) simulations reveal that the compound’s non-planar structure disrupts π-π stacking with graphene. Charge transfer analysis shows weak donor-acceptor interactions, with energy barriers of ~15 kJ/mol for adsorption. These findings align with experimental hydrogenation studies where the compound acts as a hydrogen donor .

Catalytic Applications

Q: What role does this compound serve as a hydrogen donor in catalytic hydrogenation? A: It donates hydrogen via catalytic transfer hydrogenation, enabling selective reduction of benzyl esters in the presence of benzyl ethers. Mechanistic studies using deuterated analogs (e.g., 3,3,6,6-tetradeutero derivatives) confirm hydride transfer pathways via isotopic tracking .

Stability and Conjugation

Q: How does molecular orbital perturbation theory explain the stability of 1,4-cyclohexadiene derivatives? A: The 1,4-diene arrangement allows partial conjugation, stabilizing the molecule by ~10 kJ/mol compared to non-conjugated dienes. Qualitative MO analysis shows symmetric π-orbital overlap in the 1,4-configuration, reducing antiaromatic destabilization. This contrasts with 1,3-cyclohexadiene, which exhibits reduced resonance stabilization .

Isotopic Labeling Studies

Q: How are deuterated analogs utilized in mechanistic studies? A: Deuterated derivatives (e.g., 3,3,6,6-tetradeutero-1,4-cyclohexadiene) are used to trace hydrogen transfer pathways in catalytic reactions. Isotopic substitution reduces kinetic isotope effects (KIE) in hydrogenation, enabling precise mechanistic elucidation via mass spectrometry and NMR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.